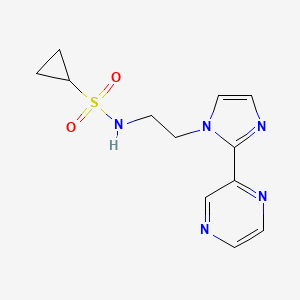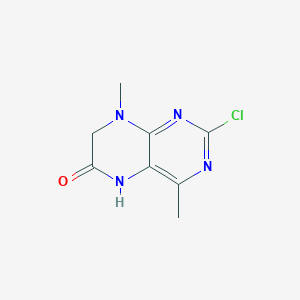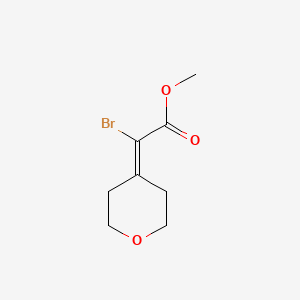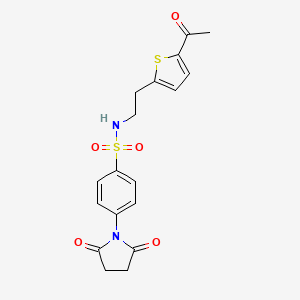![molecular formula C16H17NO4 B2888420 N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide CAS No. 1119392-28-7](/img/structure/B2888420.png)
N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide, also known as compound X, is a synthetic compound with potential applications in scientific research.
Scientific Research Applications
Novel Synthetic Methods and Molecular Structures
- A study by Shaabani et al. (2009) introduced a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This approach, using an aromatic diamine, Meldrum's acid, and an isocyanide, provides an alternative for the synthesis of benzo[b][1,5]diazepine derivatives, compounds with a broad spectrum of biological activities closely related to triflubazam, clobazam, and 1,5-benzodiazepines (Shaabani et al., 2009).
Biological Activities and Pharmacological Applications
- Research by Wu et al. (2017) on benzo[d][1,3]dioxoles fused 1,4-thiazepines highlighted their antitumor activities. The study synthesized novel compounds integrating 1,4-thiazepine and benzo[d][1,3]dioxole moieties, aiming to produce novel compounds with significant antitumor properties. The best anti-tumor activity was observed in compounds against human cancer cell lines, suggesting the pharmaceutical potential of these molecules (Wu et al., 2017).
Molecular Docking and Antimicrobial Evaluation
- The synthesis and evaluation of novel phthalimide derivatives bearing amino acid conjugated anilines, as detailed by Asadollahi et al. (2019), explored their antiepileptic activity. This study utilized molecular docking to understand the interaction of synthesized compounds with gamma-aminobutyric acid (GABA)A receptors. The results indicated that some derivatives significantly increased latency time compared to controls, showing promise for further investigation in epilepsy treatment (Asadollahi et al., 2019).
Fluorescent Reporters and Chemosensory Applications
- Ferreira et al. (2018) investigated heterocyclic amino acids as fluorescent reporters for transition metals. They synthesized unnatural alanine derivatives with a benzoxazole moiety that acted as coordinating and reporting units for transition metal cations. These novel benzoxazolyl-alanines demonstrated sensitive, although not selective, fluorimetric chemosensing abilities, suggesting potential bioinspired fluorescent reporters for metal ions (Ferreira et al., 2018).
Advanced Materials and High-Performance Thermosets
- Agag and Takeichi (2003) synthesized novel benzoxazine monomers containing allyl groups, demonstrating their application in creating high-performance thermosets. These monomers, derived from phenol and Bisphenol A with allylamine and formaldehyde, showcased excellent thermomechanical properties, indicating their use in advanced material applications (Agag & Takeichi, 2003).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-11(2)16(18)17(9-13-4-3-7-19-13)12-5-6-14-15(8-12)21-10-20-14/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECARPQDMZIOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=CO1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-chlorophenoxy)ethyl]-N-(cyanomethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2888337.png)
![methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate](/img/structure/B2888338.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2888344.png)
![Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2888345.png)



![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2888354.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2888356.png)
![7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2888357.png)

